![molecular formula C12H16ClN3 B15112232 {4-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine hydrochloride](/img/structure/B15112232.png)
{4-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine hydrochloride
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Overview
Description
{4-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of more complex molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine hydrochloride typically involves the reaction of 4-methyl-1H-pyrazole with benzyl chloride under basic conditions to form the intermediate 4-[(4-methyl-1H-pyrazol-1-yl)methyl]benzyl chloride. This intermediate is then reacted with methanamine hydrochloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
{4-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
{4-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: It is used in studies to understand the biological pathways and mechanisms of action of pyrazole derivatives.
Mechanism of Action
The mechanism of action of {4-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-1-yl)benzenesulfonamide: Known for its antileishmanial activity.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Exhibits anti-breast cancer activity.
Uniqueness
{4-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine hydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity.
Biological Activity
{4-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine hydrochloride, commonly referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including a pyrazole ring and a phenyl group, which contribute to its interaction with various biological targets.
The compound has the following chemical properties:
Property | Value |
---|---|
Chemical Formula | C11H13N3·HCl |
Molecular Weight | 227.7 g/mol |
CAS Number | 1006951-00-3 |
Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyrazole moiety allows for hydrogen bonding and π-π stacking interactions with target proteins, potentially modulating their activity.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). In vitro assays indicated mean growth inhibition percentages of 54.25% and 38.44%, respectively, while exhibiting low toxicity towards normal fibroblast cells .
Antioxidant Properties
The antioxidant capabilities of this compound have been highlighted in several studies. The presence of the pyrazole ring enhances its ability to scavenge free radicals, thereby protecting cellular components from oxidative stress. This property is particularly relevant for developing therapies targeting oxidative stress-related diseases .
Anti-inflammatory Effects
Research indicates that certain analogs of this compound exhibit anti-inflammatory activity. The structure-function relationship studies suggest that modifications at specific positions can enhance or diminish this activity, making it a potential candidate for treating inflammatory disorders .
Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, derivatives of pyrazole were tested against various cancer cell lines. The results showed that compounds with substitutions similar to this compound exhibited IC50 values ranging from 73 to 84 mg/mL against different cancer cell lines, demonstrating their potential as anticancer agents .
Study 2: Antioxidant Activity
A comparative analysis of various pyrazole derivatives revealed that those with a methyl group at position 4 displayed superior antioxidant activity in assays such as ABTS and DPPH scavenging tests. This suggests that the structural configuration significantly influences their efficacy as antioxidants .
Properties
Molecular Formula |
C12H16ClN3 |
---|---|
Molecular Weight |
237.73 g/mol |
IUPAC Name |
[4-[(4-methylpyrazol-1-yl)methyl]phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H15N3.ClH/c1-10-7-14-15(8-10)9-12-4-2-11(6-13)3-5-12;/h2-5,7-8H,6,9,13H2,1H3;1H |
InChI Key |
RJTFZBIACIEAPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CC2=CC=C(C=C2)CN.Cl |
Origin of Product |
United States |
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